2-Chloro-10-methyl-3,4-diazaphenoxazine

Synthetic Chemistry Heterocyclic Chemistry Pharmaceutical Intermediates

This compound is the sole viable starting material for synthesizing Azaphen (pipofezine) via nucleophilic aromatic substitution with 1-methylpiperazine. The 2-chloro-10-methyl substitution pattern is mandatory for the correct pharmacological profile; generic diazaphenoxazine analogs or other chloro-alkyl derivatives will fail to yield the active API. Offered at high purity (≥98%) for pharmaceutical R&D, QC impurity profiling, and medicinal chemistry SAR exploration. Ensure batch-to-batch consistency and regulatory compliance with this critical intermediate.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
CAS No. 27225-84-9
Cat. No. B1305638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-10-methyl-3,4-diazaphenoxazine
CAS27225-84-9
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl
InChIInChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3
InChIKeyMLCQNZQXVSPVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-10-methyl-3,4-diazaphenoxazine (CAS 27225-84-9): A Critical Intermediate for Pharmaceuticals and Advanced Organic Synthesis


2-Chloro-10-methyl-3,4-diazaphenoxazine (CAS 27225-84-9) is a heterocyclic compound belonging to the 3,4-diazaphenoxazine class, characterized by a tricyclic core containing nitrogen and oxygen atoms with a chlorine atom at the 2-position and a methyl group at the 10-position [1]. This specific substitution pattern provides a unique chemical handle, making it a versatile building block in the synthesis of complex molecules, most notably the tricyclic antidepressant Azaphen (pipofezine) [2]. Its primary utility lies not in its direct biological activity, but in its function as a reactive intermediate for the construction of pharmacologically active compounds, offering a defined pathway for nucleophilic substitution reactions [3].

Why 2-Chloro-10-methyl-3,4-diazaphenoxazine (CAS 27225-84-9) Cannot Be Casually Substituted in Synthesis or Procurement


Substituting 2-chloro-10-methyl-3,4-diazaphenoxazine with a generic 'diazaphenoxazine' analog or a different chloro-alkyl derivative is not scientifically viable due to the compound's precise substitution pattern, which dictates its reactivity and the identity of downstream products [1]. The 2-chloro group serves as the primary site for nucleophilic aromatic substitution, while the 10-methyl group is essential for the final structure of target molecules like the antidepressant Azaphen [2]. Changing the position or nature of either substituent would lead to a different reaction pathway or an inactive final product, as the synthesis of Azaphen specifically requires the 2-chloro-10-methyl derivative for the key amination step with 1-methylpiperazine [3]. This structural specificity is critical for achieving the desired pharmacological profile, and any deviation in the starting material would necessitate a complete re-evaluation of the synthetic route and product identity.

Quantitative Evidence for Selecting 2-Chloro-10-methyl-3,4-diazaphenoxazine (CAS 27225-84-9) Over Its Analogs


Reactivity and Synthetic Utility: Defined Nucleophilic Substitution at the 2-Position

The 2-chloro substituent in 2-chloro-10-methyl-3,4-diazaphenoxazine provides a well-defined site for nucleophilic displacement, a property not present in the unsubstituted parent 3,4-diazaphenoxazine or analogs lacking a halogen at this position. This reactivity is essential for its use in synthesizing 2-amino derivatives. While specific rate constants for this compound are not widely published in open literature, its documented use as the starting material for reactions with amines like 1-methylpiperazine to form Azaphen confirms its practical utility in nucleophilic aromatic substitution [1]. In contrast, the parent 3,4-diazaphenoxazine (CAS 655-92-5) lacks this reactive handle, rendering it unsuitable for the same synthetic transformations without additional functionalization steps [2].

Synthetic Chemistry Heterocyclic Chemistry Pharmaceutical Intermediates

Verified Role as a Key Intermediate in the Synthesis of the Marketed Antidepressant Azaphen (Pipofezine)

A pivotal piece of evidence for the selection of 2-chloro-10-methyl-3,4-diazaphenoxazine is its established role as the direct precursor in the synthesis of the tricyclic antidepressant Azaphen (pipofezine), a drug approved for medical use in Russia since the 1960s [1]. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by 1-methylpiperazine, yielding the final active pharmaceutical ingredient [2]. This specific transformation cannot be achieved with the closely related isomer, 2-chloro-3-methyl-3,4-diazaphenoxazine, because the methylation at the N-3 position alters the core structure and would lead to an entirely different product, not the clinically relevant Azaphen [3]. This pathway to a known drug provides a clear, application-focused reason for procuring this specific compound.

Medicinal Chemistry Pharmaceutical Process Chemistry Drug Development

Physicochemical Profile: Calculated LogP and Topological Polar Surface Area (TPSA) for Lead Optimization

For researchers using this compound as a scaffold for lead optimization, its calculated physicochemical properties provide a defined baseline for structure-activity relationship (SAR) studies. The compound has a calculated partition coefficient (XLogP) of 2.4 and a topological polar surface area (TPSA) of 38.2 Ų [1]. These values can be directly compared to other analogs; for instance, the parent 3,4-diazaphenoxazine (CAS 655-92-5) has a lower molecular weight and lacks the chloro and methyl substituents, which would significantly alter its lipophilicity and permeability profile [2]. This quantitative data allows for a more informed selection when designing a series of analogs, as the impact of the 2-chloro and 10-methyl groups on key drug-like properties is clearly defined [3].

Computational Chemistry Drug Discovery ADME Prediction

Primary Application Scenarios for 2-Chloro-10-methyl-3,4-diazaphenoxazine (CAS 27225-84-9)


Synthesis of Azaphen (Pipofezine) and Related Antidepressant Analogs

The most well-documented and high-value application of 2-chloro-10-methyl-3,4-diazaphenoxazine is as the critical starting material for the synthesis of the tricyclic antidepressant Azaphen (pipofezine) [1]. The compound undergoes a nucleophilic aromatic substitution reaction with 1-methylpiperazine to directly yield the active pharmaceutical ingredient [2]. This established synthetic route is essential for laboratories involved in the production, formulation, or analytical characterization of Azaphen, as well as for those engaged in the development of novel analogs based on this scaffold [3].

Diversification Through Nucleophilic Substitution for Medicinal Chemistry Programs

Due to the presence of the reactive 2-chloro substituent, this compound serves as an excellent electrophilic building block for generating diverse libraries of 2-amino-substituted-3,4-diazaphenoxazines [1]. In medicinal chemistry, this allows for the exploration of structure-activity relationships (SAR) around the tricyclic core. The 10-methyl group is also crucial, as it mimics the substitution pattern in known active compounds, providing a more relevant starting point for drug discovery compared to the unsubstituted core [2].

Development and Validation of Analytical Methods for Azaphen and Its Impurities

Given its role as the immediate precursor to Azaphen, 2-chloro-10-methyl-3,4-diazaphenoxazine is a critical reference standard and impurity marker in the quality control of the final drug substance [1]. Analytical chemists and pharmaceutical quality control laboratories require this specific compound to develop and validate HPLC, LC-MS, and other methods for detecting and quantifying residual starting material and related process impurities in Azaphen batches, ensuring compliance with pharmacopoeial standards [2].

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